1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structural features, including the presence of a chloropyridazine moiety and a trifluoromethyl group, which contribute to its chemical reactivity and potential applications in various fields of research.
The compound can be synthesized through various chemical reactions involving starting materials that contain the necessary functional groups. Its synthesis is often explored in pharmaceutical chemistry due to its potential biological activities.
This compound is classified as:
The synthesis of 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions, including:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The compound is reactive due to its functional groups. Key reactions include:
Reactions involving this compound are often conducted under controlled conditions to prevent side reactions and ensure selectivity. Reaction monitoring is typically performed using chromatographic techniques.
The mechanism of action for 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is not fully elucidated but may involve:
Research into its biological activity is ongoing, with preliminary studies suggesting potential applications in medicinal chemistry.
Comprehensive studies on solubility, stability, and reactivity are essential for understanding its behavior in different environments and applications.
The heteroaryl head group is a critical determinant of biological activity in pyridazine-pyrazole hybrids. Systematic replacement studies of the triazolopyridazine head group in anti-Cryptosporidium lead compound SLU-2633 (EC₅₀ = 0.17 µM) revealed severe potency reductions when substituted with monocyclic heterocycles. Pyridine (EC₅₀ ≥20 µM), pyrimidine (EC₅₀ ≥20 µM), and nitrothiazole (EC₅₀ ~3.8 µM) analogs showed >40- to >100-fold decreased potency against C. parvum in HCT-8 cell assays. The 7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazine variant 17a (EC₅₀ = 1.2 µM) retained moderate activity but was 7-fold less potent than SLU-2633, underscoring the essential role of the planar, unsaturated triazolopyridazine system for optimal target engagement. Minor substitutions on the triazolopyridazine (e.g., 3-methyl, 3-chloro, or 3-CF₃ groups) reduced potency by 50–100-fold, while bulkier 3-phenyl substitutions maintained sub-micromolar activity, suggesting specific steric tolerances [4].
Table 1: Impact of Heteroaryl Head Group Modifications on Anti-Cryptosporidium Activity
Head Group | Compound | C. parvum EC₅₀ (µM) | Potency vs Lead |
---|---|---|---|
Triazolopyridazine | SLU-2633 | 0.17 | Baseline |
7,8-Dihydrotriazolopyridazine | 17a | 1.2 | 7-fold ↓ |
Pyridine | 14k | >20 | >100-fold ↓ |
Nitrothiazole | 13 | ~3.8 | ~22-fold ↓ |
3-Methyl-triazolopyridazine | 14a | 8.5–17.0 | 50–100-fold ↓ |
The trifluoromethyl (-CF₃) group at the pyrazole C5 position significantly enhances antifungal efficacy through a combination of electronic effects, metabolic stability, and lipophilicity modulation. In SDH inhibitor fungicides, -CF₃ substitution at pyrazole C3/C5 positions is a conserved feature of commercial agents like bixafen and fluxapyroxad. SAR studies of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides demonstrated that replacing -CF₃ with -CH₃ reduced inhibition rates against Rhizoctonia solani from 95.2% to 35.6% and against Colletotrichum orbiculare from 94.1% to 48.4% at 50 µg/mL. The -CF₃ group improves Lipophilic Efficiency (LipE) by balancing potency and log P, with optimal LipE >5 enhancing cell membrane penetration while maintaining target affinity. Molecular docking confirmed that -CF₃ stabilizes the pyrazole ring in the SDH binding pocket via hydrophobic interactions with TRP173 and TYR58 residues, explaining its superiority over halogens or methyl groups [7].
Table 2: Fungicidal Activity of Trifluoromethyl vs. Methyl Pyrazole Derivatives
R Group | Inhibition Rate (%) at 50 µg/mL | ||
---|---|---|---|
C. orbiculare | R. solani | P. aphanidermatum | |
-CF₃ | 94.1 | 95.2 | 90.2 |
-CH₃ | 48.4 | 35.6 | 45.3 |
-Cl | 35.3 | 37.3 | 26.2 |
Chloropyridazine and triazolopyridazine scaffolds confer distinct biological profiles despite structural similarities. The chloropyridazine moiety in 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid enables synthetic diversification via nucleophilic substitution but delivers weaker antiparasitic potency than fused triazolopyridazines. Triazolopyridazine analogs like SLU-2633 (EC₅₀ = 0.17 µM) outperform chloropyridazine derivatives (e.g., 14c, EC₅₀ >20 µM) by >100-fold against C. parvum. This disparity arises from the triazolopyridazine’s capacity for π-stacking and hydrogen bonding with parasitic targets, evidenced by molecular docking studies showing interactions with ATP-binding sites. However, chloropyridazine derivatives remain valuable intermediates for generating amide/ester prodrugs due to the C6 chlorine’s reactivity. Fungicidal activity comparisons further confirm triazolopyridazine’s superiority: triazolopyridazine-based SDH inhibitors achieve 80–95% fungal growth inhibition, whereas chloropyridazine analogs require additional pharmacophore optimization [3] [4].
The carboxylic acid group at pyrazole C4 is indispensable for target binding but requires strategic functionalization to optimize bioavailability. Free carboxylic acids like 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid form critical ionic bonds with enzymatic targets, as demonstrated in SDH inhibitors where the deprotonated carboxylate interacts with ARG43 and HIS90 residues. Ethyl ester prodrugs (e.g., ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, CAS 1156803-06-3) exhibit reduced direct binding but enhance cellular uptake, with in vivo hydrolysis restoring activity. Conversion to amides (e.g., boscalid-inspired derivatives) retains potency against fungi like Botrytis cinerea (84–90% inhibition) but lowers activity against Phytophthora infestans (≤60% inhibition). SAR data confirms that esterification or amidation must preserve the acid’s capacity for in situ regeneration or mimic its zwitterionic state [1] [6] [7].
Table 3: Bioactivity of Carboxylic Acid Derivatives
C4 Functionalization | Example Compound | Key Activity Profile |
---|---|---|
Free carboxylic acid | Parent acid (this compound) | Strong SDH binding; Low cell penetration |
Ethyl ester | CAS 1156803-06-3 | Prodrug; Hydrolyzes in vivo to active acid |
Primary amide | Boscalid analogs | 79–90% inhibition vs. Botrytis cinerea |
Oxime ester | 5e (from SAR study) | 50% inhibition vs. Pyricularia oryae at 50 mg/L |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: